molecular formula C9H7BrO4 B2676273 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid CAS No. 59820-91-6

7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Cat. No.: B2676273
CAS No.: 59820-91-6
M. Wt: 259.055
InChI Key: DMPSJWYHZMDSPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid” is a chemical compound with the CAS Number: 1256822-33-9 . It has a molecular weight of 259.06 and is typically stored at room temperature . The compound is usually in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is 7-bromo-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid . The InChI code for this compound is 1S/C9H7BrO4/c10-5-1-2-6-7(3-5)14-8(4-13-6)9(11)12/h1-3,8H,4H2,(H,11,12) .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found in the available resources, compounds containing the benzo-1,4-dioxane (2,3-dihydro-1,4-benzodioxin) subunit have been used in the synthesis of stereoisomers evaluated as α- and β- adrenergic antagonists .

Scientific Research Applications

Synthesis of Biologically Active Compounds

One application involves the practical synthesis of an orally active CCR5 antagonist, demonstrating a method that includes the synthesis of Methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate, showcasing its role in developing treatments for conditions like HIV. This method highlights an inexpensive approach without the need for chromatographic purification, indicating the compound's utility in creating cost-effective pharmaceutical agents (Ikemoto et al., 2005).

Development of Antimicrobial Agents

The compound has been utilized in synthesizing amide derivatives of benzodifuran-2-carboxylic acid, derived from resorcinol. These derivatives exhibit antimicrobial activity against various bacteria and fungi, showcasing the compound's relevance in developing new antimicrobial drugs. The study highlights the potential of these derivatives in treating infections caused by Staphylococcus aureus, Bacillus subtilis, E. coli, P. aeruginosa, and Candida albicans (Soni & Soman, 2014).

Photolabile Protecting Groups for Aldehydes and Ketones

Another research application involves using a derivative, 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol), as a photoremovable protecting group for aldehydes and ketones. This demonstrates the compound's utility in photochemistry and its potential in developing light-sensitive therapeutic agents. The study indicates the effectiveness of single- and two-photon-induced release of protected compounds, highlighting the versatility of this chemical in synthetic chemistry (Lu et al., 2003).

Synthesis of Anti-Diabetic Agents

Further research has explored synthesizing a series of new 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides to evaluate their anti-diabetic potentials. This study showcases the compound's application in developing potential therapeutic agents for managing diabetes, with several synthesized compounds demonstrating weak to moderate inhibitory activities against α-glucosidase enzyme (Abbasi et al., 2023).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

6-bromo-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c10-6-4-8-7(13-1-2-14-8)3-5(6)9(11)12/h3-4H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPSJWYHZMDSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40982558
Record name 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40982558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6406-16-2
Record name 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40982558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.